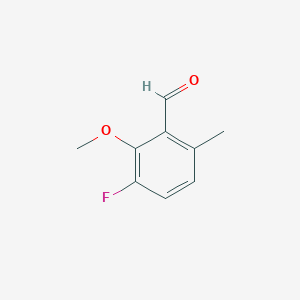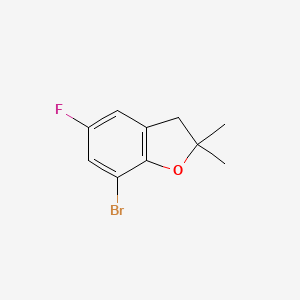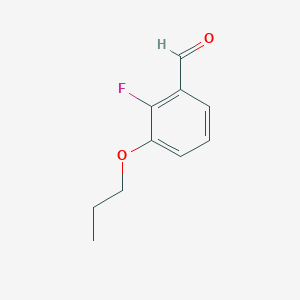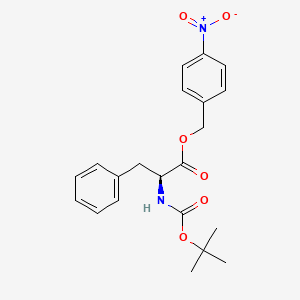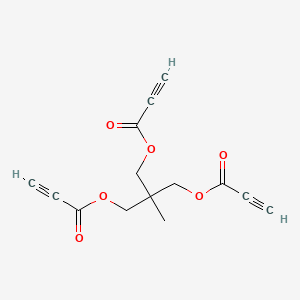
Methyl 3-(aminomethyl)oxetane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(aminomethyl)oxetane-3-carboxylate is a small organic molecule with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound has gained attention in scientific research due to its unique physical and chemical properties.
准备方法
The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with aminomethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Methyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
科学研究应用
Methyl 3-(aminomethyl)oxetane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Methyl 3-(aminomethyl)oxetane-3-carboxylate can be compared with other similar compounds such as:
3-(Aminomethyl)oxetane: This compound shares a similar oxetane ring structure but lacks the carboxylate group, making it less reactive in certain chemical reactions.
Methyl azetidine-3-carboxylate: This compound has a similar carboxylate group but features an azetidine ring instead of an oxetane ring, leading to different chemical and biological properties.
Oxetane-3-carboxylic acid: This compound has a similar oxetane ring and carboxylate group but lacks the aminomethyl group, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
methyl 3-(aminomethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNYJBDYHECQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

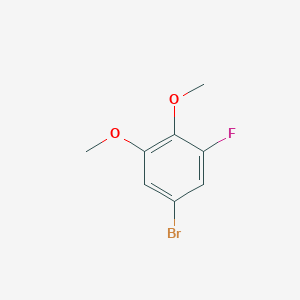

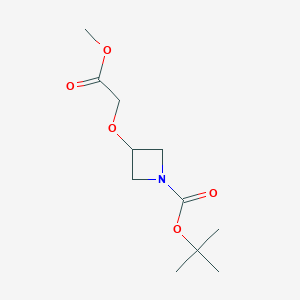

![(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B6358800.png)
